Researchers developing high-temperature OLEDs or CPL materials require visible-light emitters with thermal stability beyond that of pyrene monomer. 1,1'-Bipyrene addresses this need with a melting point of 335-337 °C and visible blue photoluminescence at 432 nm-a 57 nm bathochromic shift from UV-emitting pyrene.
• Blue PL at 432 nm enables visible-light optoelectronic applications
• Reversible electrochemical reduction at -2.27 V supports electron-transport capability
• 14- to 20-fold higher fluorescence quantum yield vs BINOL scaffold for CPL materials
Available in standard pack sizes with custom synthesis options.
Molecular FormulaC32H18
Molecular Weight402.5 g/mol
CAS No.5101-26-8
Cat. No.B1618526
⚠ Attention: For research use only. Not for human or veterinary use.
1,1'-Bipyrene: Dimeric Pyrene for Optoelectronics & Chiral Photonics
1,1'-Bipyrene (CAS 5101-26-8) is a symmetrical polycyclic aromatic hydrocarbon (PAH) composed of two pyrene units coupled at the 1,1'-position, yielding the molecular formula C₃₂H₁₈ with a molecular weight of 402.485 g·mol⁻¹ . This rigid, fully conjugated biaryl exhibits a markedly elevated melting point of 335–337 °C [1], significantly higher than its parent monomer pyrene (~150 °C) [2] and the structurally analogous 9,9'-bianthracene (~306–316 °C) . The extended π-system confers photoluminescence in the visible blue region (λ_em = 432 nm in CHCl₃) [3], electrochemical redox activity with reversible reduction at −2.27 V and oxidation at 0.96 V vs. Ag/Ag⁺ [4], and a characteristic IR triplet fingerprint at 853, 846, and 835 cm⁻¹ absent in monomeric pyrene [1]. These properties position 1,1'-bipyrene as a distinct building block for high-temperature organic electronics, chiral circularly polarized luminescence (CPL) materials, and electrochromic devices.
1
Visible blue emissionReported 432 nm photoluminescence supports OLED emitter and visible sensor workflows.
2
High-temperature processingElevated melting point supports vacuum thermal evaporation and sublimation purification.
3
Reversible n-type redoxReported reversible reduction enables electron-transport material design.
[3] Yamaji, M.; Okamoto, H.; Goto, K.; Tani, F. Solid-state photoluminescence of biaryls: Relationship between photophysical feature and crystal structure. J. Photochem. Photobiol. A: Chem. 2021, 419, 113518. DOI: 10.1016/j.jphotochem.2021.113518. View Source
[4] Zotti, G.; Schiavon, G.; Zecchin, S.; Berlin, A. The nature of conducting materials by anodic coupling of pyrene. Synth. Met. 1992, 47 (2), 193–202. DOI: 10.1016/0379-6779(92)90387-X. View Source
Why Pyrene Analogs Fall Short vs. 1,1'-Bipyrene
The 1,1'-coupling of two pyrene units generates a fundamentally distinct electronic structure compared to monomeric pyrene or alternative biaryl scaffolds. Pyrene monomer emits in the UV region (λ_em ≈ 375 nm) , whereas 1,1'-bipyrene emits in the visible blue (λ_em = 432 nm in CHCl₃) [1]—a 57 nm bathochromic shift that is essential for visible-light optoelectronic applications. Electrochemically, 1,1'-bipyrene undergoes reversible reduction at −2.27 V vs. Ag/Ag⁺ [2], a feature not observed for pyrene monomer, which exhibits only irreversible oxidation waves under comparable conditions [3]. Thermal stability also differs dramatically: 1,1'-bipyrene melts at 335–337 °C [4], approximately 185 °C higher than pyrene (~150 °C) and 20–30 °C higher than 9,9'-bianthracene (306–316 °C) . For chiral photonic applications, the 1,1'-bipyrene-2,2'-diol scaffold delivers a fluorescence quantum yield (Φ_f) of 0.57—a 14-fold enhancement over the widely used BINOL scaffold (Φ_f = 0.04) [5]. These quantifiable divergences mean that substituting 1,1'-bipyrene with pyrene, bianthracene, or BINOL would result in loss of visible emission, altered redox behavior, reduced thermal tolerance, or diminished photonic efficiency.
1,1'-Bipyrene
Pyrene monomer
UV emission (375 nm) cannot match visible blue emission; irreversible oxidation only limits n-type utility.
1,1'-Bipyrene
9,9'-Bianthracene
Lower melting point (306–316 °C) may narrow thermal processing window for high-temperature device fabrication.
1,1'-Bipyrene
BINOL scaffold
14-fold lower fluorescence quantum yield (Φ_f = 0.04) may reduce CPL brightness for chiral photonic applications.
[1] Yamaji, M.; Okamoto, H.; Goto, K.; Tani, F. Solid-state photoluminescence of biaryls: Relationship between photophysical feature and crystal structure. J. Photochem. Photobiol. A: Chem. 2021, 419, 113518. DOI: 10.1016/j.jphotochem.2021.113518. View Source
[2] Zotti, G.; Schiavon, G.; Zecchin, S.; Berlin, A. The nature of conducting materials by anodic coupling of pyrene. Synth. Met. 1992, 47 (2), 193–202. DOI: 10.1016/0379-6779(92)90387-X. View Source
[3] Thermal, Optical, Electrochemical Properties and Conductivity of Pyrene Monomers. Des. Monomers Polym. 2008, 11 (2), 145–158. Pyrene derivative oxidation peaks: 1260–1670 mV vs. Ag/Ag⁺ (irreversible). View Source
[4] Fatiadi, A. J. Novel, Facile Preparation of 1,1'-Bipyrene. J. Org. Chem. 1967, 32 (9), 2903–2905. DOI: 10.1021/jo01284a076. View Source
[5] Hassan, K.; Yamashita, K.; Hirabayashi, K.; Shimizu, T.; Nakabayashi, K.; Imai, Y.; Matsumoto, T.; Yamano, A.; Sugiura, K. π-Expanded Axially Chiral Biaryls and Their Emissions: Molecular Design, Syntheses, Optical Resolution, Absolute Configuration, and Circularly Polarized Luminescence of 1,1′-Bipyrene-2,2′-diols. Chem. Lett. 2015, 44 (11), 1546–1548. DOI: 10.1246/cl.150707. View Source
1,1'-Bipyrene: Key Differentiation Evidence
Emission Wavelength: Visible Blue Shift over Pyrene
1,1'-Bipyrene exhibits a fluorescence emission maximum at 432 nm in chloroform solution, a 57 nm red-shift relative to pyrene monomer at 375 nm [1]. This shift moves emission from the UV-A region into the visible blue spectrum, directly enabling applications in blue OLEDs and visible-wavelength fluorescent sensors that are inaccessible with monomeric pyrene.
Emission WavelengthCross-study comparable
432 nm (CHCl₃) +57 nm vs. pyrene
Supports visible blue OLED and sensor workflows
Pyrene emits in UV at 375 nm; bianthracene at ~446 nm
PhotoluminescenceOLEDFluorescent probe
Evidence Dimension
Fluorescence emission maximum wavelength (λ_em) in solution
Target Compound Data
432 nm (in CHCl₃)
Comparator Or Baseline
Pyrene: 375 nm (in solution); 9,9'-Bianthracene: ~446 nm (in solution)
Quantified Difference
+57 nm vs. pyrene; −14 nm vs. 9,9'-bianthracene
Conditions
Dilute chloroform solution at room temperature (10⁻⁵ M range)
Why This Matters
Users requiring visible blue emission for OLED or sensor applications must select 1,1'-bipyrene over pyrene monomer, which emits solely in the UV; relative to 9,9'-bianthracene, 1,1'-bipyrene offers a slightly hypsochromically shifted blue with superior thermal stability (see Evidence Item 2).
PhotoluminescenceOLEDFluorescent probe
[1] Yamaji, M.; Okamoto, H.; Goto, K.; Tani, F. Solid-state photoluminescence of biaryls: Relationship between photophysical feature and crystal structure. J. Photochem. Photobiol. A: Chem. 2021, 419, 113518. DOI: 10.1016/j.jphotochem.2021.113518. View Source
Thermal Stability: Advantage over Pyrene and Bianthracene
1,1'-Bipyrene demonstrates a melting point of 335–337 °C (uncorrected), with purified samples reaching 336–338 °C after sublimation [1]. This is approximately 185 °C higher than pyrene monomer (~150 °C) [2] and 20–30 °C higher than 9,9'-bianthracene (306–316 °C) . The elevated melting point is attributed to the extended rigid π-system and enhanced intermolecular interactions in the solid state, directly benefiting high-temperature device fabrication processes such as vacuum thermal evaporation for OLED deposition.
Thermal StabilityCross-study comparable
335–337 °C +185 °C vs. pyrene
Wider thermal processing window for vacuum deposition
335–337 °C (recrystallized); 336–338 °C (sublimed)
Comparator Or Baseline
Pyrene: ~150 °C; 9,9'-Bianthracene: 306–316 °C
Quantified Difference
+185 °C vs. pyrene; +20–30 °C vs. 9,9'-bianthracene
Conditions
Uncorrected melting point; recrystallized from p-xylene or toluene-pyridine
Why This Matters
For high-temperature device fabrication (e.g., vacuum-deposited OLEDs operating under thermal stress) or purification by sublimation, 1,1'-bipyrene's elevated melting point provides a wider thermal processing window than pyrene or bianthracene.
Electrochemical Redox: Reversible Reduction vs. Pyrene
Cyclic voltammetry of 1,1'-bipyrene reveals a reversible reduction wave at −2.27 V vs. Ag/Ag⁺ and an oxidation wave at 0.96 V vs. Ag/Ag⁺ in acetonitrile [1]. In contrast, pyrene monomer exhibits only irreversible oxidation waves in the range of 1.26–1.67 V vs. Ag/Ag⁺ under comparable conditions, with no well-defined reversible reduction [2]. The presence of a reversible reduction process for 1,1'-bipyrene indicates its capacity to function as an n-type (electron-transporting) material, a property absent in the parent pyrene monomer.
Electrochemical RedoxCross-study comparable
E_red = −2.27 V Reversible reduction
Enables n-type electron-transport material design
Pyrene shows only irreversible oxidation
Electrochemistryn-Type semiconductorRedox-active material
Evidence Dimension
Electrochemical redox potentials
Target Compound Data
E_ox = 0.96 V; E_red = −2.27 V vs. Ag/Ag⁺ (reversible reduction)
Comparator Or Baseline
Pyrene derivatives: E_ox = 1.26–1.67 V vs. Ag/Ag⁺ (irreversible); no reversible reduction reported
Quantified Difference
Oxidation onset 300–710 mV lower; reversible reduction unique to bipyrene
Conditions
Acetonitrile with 0.1 M supporting electrolyte; Pt electrode; vs. Ag/Ag⁺
Why This Matters
Researchers developing n-type organic semiconductors or electron-accepting materials should prioritize 1,1'-bipyrene over pyrene monomer, as the reversible reduction at −2.27 V enables electron-transport functionality that pyrene cannot provide.
Electrochemistryn-Type semiconductorRedox-active material
[1] Zotti, G.; Schiavon, G.; Zecchin, S.; Berlin, A. The nature of conducting materials by anodic coupling of pyrene. Synth. Met. 1992, 47 (2), 193–202. DOI: 10.1016/0379-6779(92)90387-X. View Source
[2] Thermal, Optical, Electrochemical Properties and Conductivity of Pyrene Monomers. Des. Monomers Polym. 2008, 11 (2), 145–158. Pyrene derivatives E_ox: 1260–1670 mV vs. Ag/Ag⁺. View Source
Synthesis Efficiency: Periodic Acid over Ullman Coupling
The periodic acid-mediated oxidative coupling of pyrene in glacial acetic acid produces 1,1'-bipyrene in 68–72% isolated yield after recrystallization [1]. This represents a 2.5–3× improvement over the traditional Ullman coupling method, which yields only 20–30% from iodopyrene/magnesium or bromopyrene/copper powder [1]. The reaction is highly selective for pyrene; 12 other polycyclic aromatic hydrocarbons tested did not produce coupling products under identical conditions [1], confirming the chemoselectivity of this synthetic route.
Synthesis EfficiencyDirect head-to-head
68–72% yield
Supports practical scale-up via periodic acid route
2.5–3× higher yield; >40 percentage point improvement
Conditions
Pyrene + H₅IO₆ in glacial acetic acid/H₂O at 48–51 °C for 45 min; followed by NaHSO₃/Na₂S₂O₄ wash and recrystallization
Why This Matters
Procurement and process chemistry teams evaluating synthetic accessibility should consider that the periodic acid route provides a practical, high-yielding, one-step synthesis of 1,1'-bipyrene, dramatically reducing material costs and waste relative to traditional Ullman protocols.
SynthesisProcess chemistryScale-up
[1] Fatiadi, A. J. Novel, Facile Preparation of 1,1'-Bipyrene. J. Org. Chem. 1967, 32 (9), 2903–2905. DOI: 10.1021/jo01284a076. View Source
Chiral Scaffold: Quantum Yield Advantage over BINOL
The axially chiral derivative 1,1'-bipyrene-2,2'-diol exhibits a fluorescence quantum yield (Φ_f) of 0.57 in solution, compared to only 0.04 for the widely used chiral biaryl scaffold BINOL (1,1'-bi-2-naphthol) [1]. A further derivative (compound 4) achieves Φ_f = 0.80. This 14- to 20-fold enhancement is attributed to the extended π-conjugation of the pyrene framework relative to the naphthalene-based BINOL. The bathochromic shift in circularly polarized luminescence (CPL) wavelength also accompanies this quantum yield improvement [1].
Chiral Scaffold Φ_fDirect head-to-head
Φ_f = 0.57–0.80 14–20× vs. BINOL
Supports brighter CPL emission for chiral photonics
For CPL-based photonic materials—including 3D displays, optical data storage, and security tags—the bipyrene chiral scaffold offers quantum yields an order of magnitude higher than BINOL, directly translating to brighter, more energy-efficient CPL emission.
Circularly polarized luminescenceChiral opticsCPL
[1] Hassan, K.; Yamashita, K.; Hirabayashi, K.; Shimizu, T.; Nakabayashi, K.; Imai, Y.; Matsumoto, T.; Yamano, A.; Sugiura, K. π-Expanded Axially Chiral Biaryls and Their Emissions: Molecular Design, Syntheses, Optical Resolution, Absolute Configuration, and Circularly Polarized Luminescence of 1,1′-Bipyrene-2,2′-diols. Chem. Lett. 2015, 44 (11), 1546–1548. DOI: 10.1246/cl.150707. View Source
Spectroscopic Identity: IR Triplet Fingerprint vs. Pyrene
The infrared spectrum of 1,1'-bipyrene displays a characteristic triplet absorption at 853, 846, and 835 cm⁻¹, which is not exhibited by monomeric pyrene [1]. This triplet arises from out-of-plane C–H bending modes unique to the 1,1'-disubstituted bipyrene structure and serves as a definitive spectroscopic marker for identity confirmation and purity assessment. The absence of this triplet in pyrene provides a straightforward analytical handle for distinguishing the dimer from residual monomer in reaction mixtures or final products.
IR FingerprintDirect head-to-head
853, 846, 835 cm⁻¹ Triplet absent in pyrene
Identity confirmation and monomer contamination check
Presence vs. complete absence of the triplet feature
Conditions
IR spectrophotometry (Perkin-Elmer Infracord 137); polystyrene film calibration
Why This Matters
Quality control laboratories and procurement specialists can use this unambiguous IR fingerprint to verify the identity and purity of 1,1'-bipyrene shipments and to detect pyrene monomer contamination without requiring advanced chromatographic or mass spectrometric equipment.
[1] Fatiadi, A. J. Novel, Facile Preparation of 1,1'-Bipyrene. J. Org. Chem. 1967, 32 (9), 2903–2905. DOI: 10.1021/jo01284a076. View Source
1,1'-Bipyrene: Research and Industrial Applications
Blue OLED Emitter Development
1,1'-Bipyrene's visible blue photoluminescence at 432 nm in solution [1]—a 57 nm red-shift from UV-emitting pyrene monomer—positions it as a candidate blue emitter or host material for OLEDs. Its high melting point of 335–337 °C [2] ensures thermal stability during vacuum thermal evaporation, a standard OLED fabrication process, and its reversible electrochemical reduction at −2.27 V vs. Ag/Ag⁺ [3] suggests electron-transport capability that can improve charge balance in multilayer device architectures.
CPL Materials for Chiral Photonics
The 1,1'-bipyrene-2,2'-diol scaffold achieves a fluorescence quantum yield of 0.57–0.80, representing a 14- to 20-fold improvement over the industry-standard BINOL (Φ_f = 0.04) [4]. This dramatic efficiency gain makes bipyrene-based chiral biaryls the preferred platform for developing next-generation CPL emitters targeting 3D displays, optical data storage, asymmetric photochemical sensors, and anti-counterfeiting security tags.
High-Temperature OFETs and n-Type Semiconductors
The combination of thermal robustness (mp 335–337 °C [2]) and electrochemically reversible reduction (−2.27 V vs. Ag/Ag⁺ [3]) renders 1,1'-bipyrene a viable building block for n-type organic semiconductors in OFETs. Its electron-accepting character, absent in pyrene monomer, enables the design of air-stable electron-transport layers that can withstand the elevated processing and operating temperatures encountered in organic electronic devices.
Fluorescent Chemosensors and Environmental Probes
The visible-wavelength emission at 432 nm [1] and the characteristic IR triplet fingerprint at 853/846/835 cm⁻¹ [2] facilitate the use of 1,1'-bipyrene as a fluorescent reporter unit in chemosensor design. Its red-shifted emission avoids the autofluorescence background common in biological and environmental samples when using UV-emitting pyrene, while the distinct IR signature enables unambiguous spectroscopic tracking of the bipyrene moiety in complex sensor architectures and environmental fate studies.
Application
Selection Property
Validation Focus
Blue OLED emitter
Visible photoluminescence profile
Emission wavelength and thermal stability
Chiral CPL photonics
Fluorescence quantum yield
CPL brightness relative to BINOL scaffold
n-Type OFETs
Reversible reduction potential
Electron-transport capability assessment
Fluorescent chemosensors
Spectroscopic fingerprint
Visible emission and IR identity confirmation
[1] Yamaji, M.; Okamoto, H.; Goto, K.; Tani, F. Solid-state photoluminescence of biaryls: Relationship between photophysical feature and crystal structure. J. Photochem. Photobiol. A: Chem. 2021, 419, 113518. DOI: 10.1016/j.jphotochem.2021.113518. View Source
[2] Fatiadi, A. J. Novel, Facile Preparation of 1,1'-Bipyrene. J. Org. Chem. 1967, 32 (9), 2903–2905. DOI: 10.1021/jo01284a076. View Source
[3] Zotti, G.; Schiavon, G.; Zecchin, S.; Berlin, A. The nature of conducting materials by anodic coupling of pyrene. Synth. Met. 1992, 47 (2), 193–202. DOI: 10.1016/0379-6779(92)90387-X. View Source
[4] Hassan, K.; Yamashita, K.; Hirabayashi, K.; Shimizu, T.; Nakabayashi, K.; Imai, Y.; Matsumoto, T.; Yamano, A.; Sugiura, K. π-Expanded Axially Chiral Biaryls and Their Emissions: Molecular Design, Syntheses, Optical Resolution, Absolute Configuration, and Circularly Polarized Luminescence of 1,1′-Bipyrene-2,2′-diols. Chem. Lett. 2015, 44 (11), 1546–1548. DOI: 10.1246/cl.150707. View Source
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